4-Hydroxyphenylacetic acid-d4

LC-MS/MS Quantitative Analysis Isotope Dilution

Specifically designed as a deuterated internal standard, 4-Hydroxyphenylacetic acid-d4 (4-HPA-d4) co-elutes with endogenous 4-HPA, ensuring identical ionization efficiency and matrix effect correction in LC-MS/MS or GC-MS. Unlike unlabeled 4-HPA or surrogate standards (e.g., DHPPA), this isotope-labeled analog eliminates systematic quantification errors in complex biological matrices (plasma, urine, fecal water, brain microdialysate). Essential for accurate gut microbial metabolite studies, neurotransmitter profiling, and residual 4-HPA monitoring in beta-blocker synthesis. Available in high purity for quantitative workflows.

Molecular Formula C8H8O3
Molecular Weight 156.17 g/mol
Cat. No. B12387213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenylacetic acid-d4
Molecular FormulaC8H8O3
Molecular Weight156.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)O
InChIInChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i3D,4D,5D2
InChIKeyXQXPVVBIMDBYFF-LXQDYUSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenylacetic Acid-d4: Deuterated Internal Standard for LC-MS/MS Quantitation of Tyrosine Metabolites


4-Hydroxyphenylacetic acid-d4 (4-HPA-d4, molecular weight 156.17, C₈H₄D₄O₃) is a deuterium-labeled stable isotope analog of the endogenous microbiota-derived polyphenol metabolite 4-hydroxyphenylacetic acid [1]. This compound is explicitly designed and utilized as an internal standard (IS) for quantitative analytical workflows, including LC-MS/MS, GC-MS, and NMR, to enable precise quantification of the unlabeled analyte in complex biological matrices [2]. Its primary role is as an analytical tool rather than a bioactive molecule, providing a mass-differentiated reference that corrects for variability in sample preparation and ionization efficiency .

The Critical Failure of Substituting 4-Hydroxyphenylacetic Acid-d4 with Unlabeled or Structurally Similar Analogs


Substituting 4-HPA-d4 with its unlabeled counterpart (4-HPA) or a structurally analogous internal standard fundamentally compromises quantitative accuracy in LC-MS/MS due to distinct analytical behaviors. Unlabeled 4-HPA cannot be distinguished from the endogenous analyte, rendering it useless for isotope dilution mass spectrometry [1]. More critically, even chemically similar surrogate standards (e.g., 3,4-dihydroxyphenylpropionic acid, DHPPA) exhibit differential extraction recovery, chromatographic retention, and ionization suppression/enhancement (matrix effects) compared to the target analyte 4-HPA [2]. Deuterated internal standards are designed to co-elute with the analyte and experience near-identical matrix effects, a property surrogate standards fail to replicate, leading to systematic errors in quantification .

Quantitative Differentiation of 4-Hydroxyphenylacetic Acid-d4 Against Alternative Internal Standards


Mass Difference: 4-HPA-d4 Provides Sufficient MS Resolution from Analyte Compared to Lower Deuteration Levels

For effective quantitative LC-MS/MS of small molecules, a mass difference of ≥3 Da between the analyte and its isotopically labeled internal standard is generally recommended to avoid spectral overlap from natural isotopic abundance . 4-HPA-d4, with a +4 Da shift from unlabeled 4-HPA (MW 152.15 vs. 156.17), meets this criterion, whereas a lower-labeled analog (e.g., 4-HPA-d2, +2 Da shift) may not provide sufficient resolution in complex matrices, leading to cross-talk and compromised quantitation accuracy [1].

LC-MS/MS Quantitative Analysis Isotope Dilution

Matrix Effect Correction: Deuterated Standards Superior to Surrogate Analogs

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) are a primary source of quantitative inaccuracy. Structurally similar surrogate internal standards (e.g., 3,4-dihydroxyphenylpropionic acid, DHPPA) do not co-elute with 4-HPA and thus experience different matrix effects, leading to variable and inaccurate correction factors [1]. In contrast, deuterated analogs like 4-HPA-d4 co-elute with the analyte and experience nearly identical matrix effects, providing reliable correction .

Matrix Effects Ion Suppression Bioanalysis

Validated Use in Human Tracer Studies: 4-HPA-d4 Quantification of Tyrosine Metabolism

4-HPA-d4 has been explicitly validated as a quantitative tracer in human metabolic studies. In a study where phenylalanine-d₅ was orally administered to human subjects (5 mg/kg), urinary levels of p-hydroxyphenylacetic acid-d₄ were quantified hourly using gas chromatography-negative-ion chemical-ionization mass spectrometry [1]. This demonstrates the compound's utility in tracking the dynamic metabolism of tyrosine and its metabolites in vivo, an application not feasible with unlabeled standards.

Tracer Studies Tyrosine Metabolism GC-MS

Isotopic Purity: 4-HPA-d4 Offers High Chemical Purity (≥98%) Critical for Trace Quantification

High isotopic and chemical purity of a deuterated internal standard is essential to prevent interference from unlabeled analyte, which would introduce systematic bias in quantification. Commercially available 4-HPA-d4 is specified with a chemical purity of ≥98% . This ensures that the level of unlabeled 4-HPA impurity is minimal, meeting the requirement that an internal standard be free of detectable unlabeled species to avoid interference in trace-level analysis .

Isotopic Purity Quantitative Accuracy Quality Control

High-Value Research and Industrial Applications for 4-Hydroxyphenylacetic Acid-d4


Targeted LC-MS/MS Metabolomics for Microbiota-Derived Polyphenol Metabolites

4-HPA-d4 serves as an ideal internal standard for quantifying 4-HPA in plasma, urine, or fecal water samples to study gut microbial metabolism of dietary polyphenols [1]. Its co-elution with the analyte ensures accurate correction for complex matrix effects, enabling reliable measurement of microbial metabolic output .

In Vivo Tracer Studies of Tyrosine and Catecholamine Metabolism

As validated in human studies, 4-HPA-d4 can be used as a tracer to monitor the dynamic conversion of labeled precursors (e.g., phenylalanine-d₅) into 4-HPA, providing insights into tyrosine catabolism and potential metabolic disorders [2]. This application leverages its unique mass signature to distinguish newly synthesized metabolites from the endogenous pool.

Quantitative Bioanalysis in Neurochemical Research

4-HPA is a metabolite of tyramine and dopamine. 4-HPA-d4 is used as an internal standard in LC-MS/MS methods developed to simultaneously quantify neurotransmitters and their acidic metabolites in brain microdialysates, cerebrospinal fluid, or tissue extracts, where high sensitivity and accuracy are paramount [3].

Quality Control in Pharmaceutical Synthesis and Impurity Profiling

4-HPA is a key intermediate in the synthesis of beta-blockers like atenolol. 4-HPA-d4 can be employed as an internal standard in LC-MS methods for monitoring residual 4-HPA in final drug substances or for tracking the efficiency of synthetic steps, ensuring product purity and process control .

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